molecular formula C8H16BrNO B1340993 2-Bromo-N-(tert-butyl)butanamide CAS No. 95904-25-9

2-Bromo-N-(tert-butyl)butanamide

Cat. No. B1340993
CAS RN: 95904-25-9
M. Wt: 222.12 g/mol
InChI Key: DCTDIBXHVGIXFZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated amides and related compounds often involves selective bromination reactions. For example, the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, as mentioned in one of the papers, involves the selective bromination of the methyl group in position 2 of the furan ring using N-bromosuccinimide . This suggests that similar bromination techniques could potentially be applied to the synthesis of 2-Bromo-N-(tert-butyl)butanamide.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-N-(tert-butyl)butanamide can be complex, with the presence of bromine introducing the possibility of various isomers. The paper discussing the reaction of 2,3-dibromo-2-methyl-N-(1-adamantyl)propanamide with sodium tert-butoxide indicates that brominated amides can undergo isomerization to form different lactam products . This highlights the importance of understanding the molecular structure and stereochemistry when analyzing brominated amides.

Chemical Reactions Analysis

The reactivity of brominated amides with nucleophiles is a key aspect of their chemistry. For instance, the bromomethyl derivatives mentioned in the second paper react with secondary amines to form tertiary amines and with sodium butylthiolate to form sulfides . This demonstrates the potential for 2-Bromo-N-(tert-butyl)butanamide to participate in similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Bromo-N-(tert-butyl)butanamide are not directly provided, the papers suggest that brominated amides are generally reactive and can participate in a variety of chemical transformations. The presence of the tert-butyl group can also influence the solubility and stability of the compound. The tert-butyl group is known to be a bulky group that can protect reactive sites and influence the overall reactivity of the molecule .

Scientific Research Applications

Organic Synthesis and Catalysis

In the realm of organic synthesis, compounds similar to 2-Bromo-N-(tert-butyl)butanamide are utilized as intermediates for constructing more complex molecules. For instance, tert-butyl esters and bromo-compounds have been employed in the synthesis of fluorescent materials and catalysts. The research by Lebel and Leogane (2005) describes the use of di-tert-butyl dicarbonate in a one-pot Curtius rearrangement, leading to tert-butyl carbamates, highlighting the utility of tert-butyl and bromo-containing compounds in synthesizing protected amines efficiently (Lebel & Leogane, 2005).

Materials Science

In materials science, the incorporation of tert-butyl and bromo groups into molecular structures has been explored for creating materials with specific properties. Danel et al. (2002) synthesized blue-emitting anthracenes by catalyzed C-N bond formation involving bromo compounds and diarylamines. These materials show potential for use in light-emitting diodes (LEDs), demonstrating the application of bromo and tert-butyl groups in developing advanced functional materials (Danel et al., 2002).

Analytical Chemistry

In analytical chemistry, bromo and tert-butyl groups play roles in methods for detecting and analyzing chemical species. Mishra et al. (2001) developed a method for determining bromide in samples by converting it into bromophenols, which can then be analyzed by gas chromatography-mass spectrometry. This research indicates the importance of bromo-containing compounds in analytical methodologies (Mishra et al., 2001).

properties

IUPAC Name

2-bromo-N-tert-butylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO/c1-5-6(9)7(11)10-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTDIBXHVGIXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00586132
Record name 2-Bromo-N-tert-butylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(tert-butyl)butanamide

CAS RN

95904-25-9
Record name 2-Bromo-N-tert-butylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00586132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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